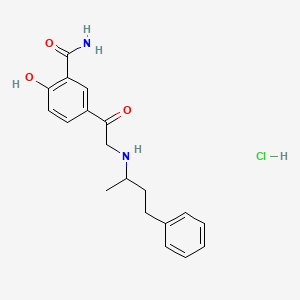
Labetalone hydrochloride
Overview
Description
Labetalone hydrochloride is a medication primarily used to treat high blood pressure and manage angina. It is a racemic mixture of two diastereoisomers and functions as both an alpha and beta adrenergic antagonist . This compound is known for its ability to block the activation of adrenergic receptors, which helps in reducing blood pressure and alleviating symptoms of hypertension .
Scientific Research Applications
Labetalone hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studies involving adrenergic receptor antagonists.
Biology: Research on this compound helps in understanding the physiological effects of adrenergic receptor blockade.
Medicine: It is extensively studied for its therapeutic effects in treating hypertension and angina.
Mechanism of Action
Mode of Action
Labetalone hydrochloride acts as an antagonist for both alpha-1 and beta adrenergic receptors . By blocking these receptors, it inhibits the binding of endogenous catecholamines, such as adrenaline, which are responsible for increasing heart rate and blood pressure . This results in a decrease in peripheral vascular resistance without significantly altering the heart rate .
Biochemical Pathways
The antagonistic action of this compound on adrenergic receptors leads to a decrease in blood pressure . This is achieved by reducing the force and rate of heart contractions and dilating the blood vessels, which in turn decreases vascular resistance .
Pharmacokinetics
This compound is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration . It undergoes extensive first-pass metabolism in the liver and/or gastrointestinal mucosa, resulting in an absolute bioavailability of about 25% . The volume of distribution in hypertensive patients is between 188-747L with an average of 392L . The elimination half-life for oral administration is approximately 6 to 8 hours .
Result of Action
The primary result of this compound’s action is a decrease in blood pressure . This is beneficial in the management of conditions such as hypertension, angina, and sympathetic overactivity syndrome . It is also used to control blood pressure in severe hypertension .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability may increase in older patients or when taken with food .
Safety and Hazards
Labetalol hydrochloride may cause serious side effects, including a light-headed feeling, slow heart rate, weak pulse, fainting, slow breathing, shortness of breath, severe headache, blurred vision, and liver problems . In case of accidental release, avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Biochemical Analysis
Biochemical Properties
Labetalone hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a competitive antagonist at both alpha- and beta-adrenergic receptor sites. This dual antagonism helps in reducing blood pressure by decreasing vascular resistance and heart rate . The compound interacts with adrenergic receptors, which are G protein-coupled receptors involved in the sympathetic nervous system’s response to stress and other stimuli .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by blocking adrenergic receptors, leading to a decrease in intracellular cyclic AMP levels. This reduction in cyclic AMP affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to block both alpha- and beta-adrenergic receptors results in vasodilation and decreased heart rate, which are crucial for managing hypertension .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha- and beta-adrenergic receptors, preventing the activation of these receptors by endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in intracellular cyclic AMP levels, reducing the phosphorylation of downstream targets involved in vasoconstriction and cardiac contractility. Additionally, this compound’s alpha-adrenergic blocking activity contributes to vasodilation, further aiding in blood pressure reduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound maintains its antihypertensive effects over extended periods, although some degradation may occur, affecting its potency. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as vasodilation and heart rate reduction, remain consistent over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without significant adverse effects. At higher doses, this compound can cause excessive hypotension and bradycardia. Studies in dogs have shown that the compound produces a dose-dependent reduction in blood pressure and myocardial contractility, with higher doses leading to more pronounced effects .
Metabolic Pathways
This compound is metabolized primarily in the liver through glucuronidation. The compound undergoes N-dealkylation to form metabolites such as 3-amino-1-phenyl butane, which may be further metabolized to benzylacetone and 3-amino-(4-hydroxyphenyl)butane. These metabolites are then excreted in the urine and feces. The metabolic pathways of this compound involve interactions with enzymes such as cytochrome P450, which play a crucial role in its biotransformation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound has a high volume of distribution, indicating extensive tissue uptake. It is primarily transported in the bloodstream bound to plasma proteins. The distribution of this compound is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in tissues such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with adrenergic receptors on the cell membrane. The compound’s activity is influenced by its ability to bind to these receptors and inhibit their activation. Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of labetalone hydrochloride involves several steps:
Reaction of 1-methyl-3-phenylpropylamine with 5-bromoacetyl-2-hydroxybenzamide: This reaction occurs in the presence of a solvent to yield 2-hydroxy-5-{[(1-methyl-3-phenylpropyl)amino]acetyl}benzamide.
Reduction with sodium borohydride: The intermediate product is then reduced using sodium borohydride in the presence of a base and solvent to form 2-hydroxy-5-{1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl}benzamide.
Hydrochloride addition: Water and toluene are added to the reaction mixture, followed by the addition of concentrated hydrochloric acid to obtain crude this compound.
Recrystallization: The crude product is dissolved in methanol and recrystallized using isopropyl alcohol to achieve pure this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through recrystallization to remove impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Labetalone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using ferric ammonium sulfate, resulting in a green-colored product.
Reduction: The compound can be reduced using sodium borohydride, as mentioned in the preparation methods.
Substitution: It can undergo substitution reactions, particularly involving the aromatic ring.
Common Reagents and Conditions
Oxidation: Ferric ammonium sulfate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is used as a reducing agent in the presence of a base.
Major Products Formed
Comparison with Similar Compounds
Labetalone hydrochloride is unique due to its dual action on both alpha and beta adrenergic receptors. Similar compounds include:
Propranolol: A non-selective beta-blocker used to treat high blood pressure and anxiety.
Atenolol: A selective beta-1 blocker used for hypertension and angina.
Carvedilol: Another non-selective beta-blocker with additional alpha-blocking activity.
Compared to these compounds, this compound’s ability to block both alpha and beta receptors provides a broader range of therapeutic effects, particularly in managing hypertensive emergencies and pregnancy-induced hypertension .
Properties
IUPAC Name |
2-hydroxy-5-[2-(4-phenylbutan-2-ylamino)acetyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,21-22H,7-8,12H2,1H3,(H2,20,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHFVUYXWAEVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(=O)C2=CC(=C(C=C2)O)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679731 | |
| Record name | 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96441-14-4 | |
| Record name | Benzamide, 2-hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96441-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-5-(((4-phenylbutan-2-yl)amino)acetyl)benzamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096441144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(3-carbamoyl-4-hydroxyphenyl)-2-oxoethyl]-N-(4-phenylbut-2-yl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzamide, 2-hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


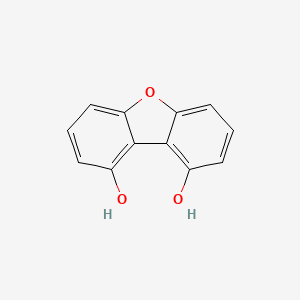
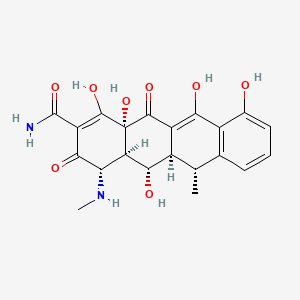

![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/no-structure.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580151.png)


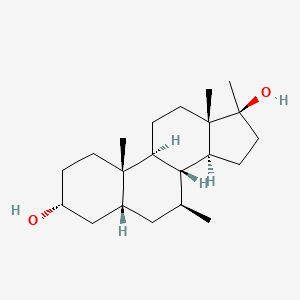
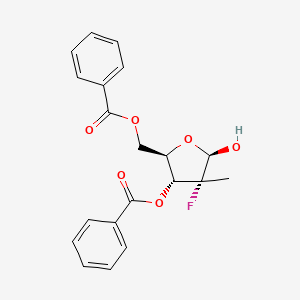
![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)
![3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B580165.png)



